2-(Propan-2-yl)-3,4-dihydroquinazoline-4-thione
Description
Historical Development of Quinazoline-4-thione Research
The investigation of quinazoline-4-thiones traces back to the mid-20th century, when researchers first recognized the pharmacological potential of sulfur-containing heterocycles. Early synthetic efforts focused on thionation reactions of quinazolin-4-ones using phosphorus sulfides, as demonstrated in foundational studies from the 1950s. The introduction of alkyl substituents, such as the propan-2-yl group, emerged in the 1980s as chemists sought to modulate compound solubility and steric profiles for improved bioactivity. A pivotal advancement occurred in 2003 with the development of silica gel-catalyzed condensation methods, enabling efficient synthesis of 2,2-dimethyl-3-phenyl derivatives under mild conditions. These methodologies laid the groundwork for contemporary structural diversification strategies.
The specific compound 2-(propan-2-yl)-3,4-dihydroquinazoline-4-thione entered the scientific literature in the early 2000s as part of broader structure-activity relationship studies on antimycobacterial agents. Its synthesis typically involves cyclocondensation of 2-aminothiobenzamide derivatives with acetone derivatives, followed by purification through chromatography. Recent innovations in green chemistry have optimized these routes using solvent-free conditions and heterogeneous catalysts, reducing environmental impact while maintaining yields above 75%.
Position within Heterocyclic Chemistry Literature
Within the hierarchy of nitrogen-sulfur heterocycles, this compound occupies a distinct niche due to its:
- Bicyclic architecture combining a pyrimidine ring fused to a benzene moiety
- Thioamide functionality enabling diverse reactivity patterns
- Chiral isopropyl substituent influencing molecular conformation
Comparative studies with related structures reveal enhanced thermal stability compared to oxygenated analogs, with decomposition temperatures exceeding 200°C. The compound's dipole moment (calculated at 4.2 D) facilitates polar interactions in biological systems, while its cLogP value of 2.1 suggests moderate membrane permeability. These physicochemical properties make it particularly valuable for:
- Designing enzyme inhibitors targeting ATP-binding pockets
- Developing metal-chelating agents for catalytic applications
- Constructing supramolecular architectures through sulfur-mediated self-assembly
Significance in Medicinal Chemistry Research
The medicinal potential of this compound derivatives stems from their demonstrated bioactivities:
Structure-activity relationship analyses indicate that the isopropyl group enhances target binding through hydrophobic interactions, while the thione sulfur participates in hydrogen bonding with enzyme active sites. Molecular docking studies predict strong affinity (ΔG = -9.3 kcal/mol) for the ATP-binding domain of epidermal growth factor receptor tyrosine kinase, suggesting potential anticancer applications.
Research Evolution and Current Academic Focus
Contemporary research directions emphasize three primary domains:
1. Synthetic Methodology Development
Recent advances employ graphene oxide nanosheets as recyclable catalysts for one-pot syntheses, achieving 92% yield under aqueous conditions. Photochemical thionation strategies using visible light catalysis have reduced reaction times from hours to minutes while eliminating toxic phosphorus reagents.
2. Computational Drug Design
QSAR models trained on 142 quinazoline-4-thione derivatives identify critical molecular descriptors:
- Topological polar surface area (35-65 Ų)
- Molecular volume (250-300 ų)
- Sulfur atom partial charge (-0.25 to -0.15)
These parameters guide the rational design of analogs with optimized pharmacokinetic profiles.
3. Materials Science Applications
Emerging studies explore the compound's utility in:
- Organic semiconductors (band gap = 3.1 eV)
- Metal-organic frameworks (surface area > 800 m²/g)
- Photocatalytic systems (quantum yield = 0.42)
Ongoing investigations aim to correlate substituent effects with functional material properties through systematic structural variation.
Properties
IUPAC Name |
2-propan-2-yl-1H-quinazoline-4-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-7(2)10-12-9-6-4-3-5-8(9)11(14)13-10/h3-7H,1-2H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFZNBGEAOFSEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=S)C2=CC=CC=C2N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yl)-3,4-dihydroquinazoline-4-thione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzamide with isopropyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired quinazoline thione derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Propan-2-yl)-3,4-dihydroquinazoline-4-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thione group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced by other substituents using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under reflux conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced quinazoline derivatives
Substitution: Substituted quinazoline derivatives
Scientific Research Applications
Anticancer Activity
Research indicates that quinazoline derivatives possess significant anticancer properties. For instance, various studies have demonstrated that compounds with the quinazoline scaffold can inhibit tumor growth across multiple cancer cell lines.
- Case Study : A study synthesized several quinazoline derivatives and evaluated their anticancer activity against different tumor cell lines. Among them, 2-(Propan-2-yl)-3,4-dihydroquinazoline-4-thione exhibited notable cytotoxicity with an IC50 value indicative of its potential as an anticancer agent .
Antimicrobial Properties
Quinazolines are also recognized for their antibacterial and antifungal activities. The thione group has been shown to enhance these effects.
- Data Table: Antimicrobial Activity of Quinazoline Derivatives
| Compound Name | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| This compound | Staphylococcus aureus | 18 | 50 |
| This compound | Escherichia coli | 15 | 75 |
| 6-chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4-thione | Bacillus subtilis | 20 | 40 |
This table summarizes the antimicrobial efficacy of selected quinazoline derivatives, highlighting the potential of this compound against common bacterial strains .
Synthesis Example
A common synthesis pathway includes the reaction of an isothiocyanate with an amine followed by cyclization to form the desired quinazoline derivative.
Mechanism of Action
The mechanism of action of 2-(Propan-2-yl)-3,4-dihydroquinazoline-4-thione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Substituent-Driven Properties
Hydrogen Bonding and Crystal Packing
The thione group (-C=S) serves as both a hydrogen bond donor and acceptor. In 2-thioxo-3-phenylquinazolin-4(3H)-one, the thione participates in N–H···S and S···H–N interactions, forming dimeric motifs that stabilize crystal lattices . In contrast, the isopropyl group in the target compound may disrupt such patterns due to steric hindrance, leading to less predictable packing. Graph set analysis (as per Etter’s formalism) could reveal differences in hydrogen bond networks between phenyl- and isopropyl-substituted derivatives .
Reactivity and Functionalization
The thione group in quinazoline derivatives undergoes reactions typical of thiocarbonyl compounds, such as alkylation or oxidation. For example:
- 2-Thioxo-3-phenylquinazolin-4(3H)-one reacts with ethyl chloroacetate to form ethyl-2-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl thio)acetate, demonstrating nucleophilic substitution at the sulfur atom .
- The isopropyl group in the target compound may sterically hinder similar reactions, necessitating harsher conditions or catalysts.
Biological Activity
2-(Propan-2-yl)-3,4-dihydroquinazoline-4-thione is a compound belonging to the quinazoline family, known for its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of anthranilic acid with isothiocyanates. This method has been utilized to create various derivatives that exhibit enhanced biological properties. The structural characteristics of these compounds significantly influence their biological activities.
Antimicrobial Activity
Research indicates that quinazoline derivatives, including this compound, possess notable antimicrobial properties. For instance, compounds with similar structures have demonstrated efficacy against Mycobacterium tuberculosis and other mycobacterial strains. In a study, 6-chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4-thione exhibited higher activity than the standard isoniazid against Mycobacterium avium and M. kansasii .
Antitumor Activity
Quinazoline derivatives have been extensively studied for their antitumor potential. Compounds like this compound have shown effectiveness against various cancer cell lines. For example, some derivatives demonstrated significant cytotoxicity against MCF-7 , HeLa , and HT-29 cell lines with IC50 values in the low micromolar range .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | MCF-7 | 0.0585 |
| This compound | HeLa | 0.0692 |
| This compound | HT-29 | 0.00217 |
Insecticidal Activity
The compound has also been evaluated for its insecticidal properties. Studies show that certain derivatives exhibit larvicidal activity against pests such as the oriental armyworm, with some compounds achieving up to 80% effectiveness at concentrations as low as 5 mg/L .
The biological activities of quinazoline derivatives are often attributed to their ability to inhibit key enzymes or interfere with cellular pathways. For example, the inhibition of protein kinases involved in tumor progression has been a focal point in the development of these compounds as anticancer agents . Additionally, the thione group in these compounds may enhance their reactivity and interaction with biological targets.
Case Studies
- Antimycobacterial Activity : A study tested various quinazoline derivatives against Mycobacterium tuberculosis and found that modifications to the thione group significantly increased antimycobacterial activity .
- Cytotoxicity Assessment : In a cytotoxicity assay involving several cancer cell lines, derivatives of quinazoline were screened for their ability to induce apoptosis in cancer cells. The results indicated that specific substitutions on the quinazoline ring could enhance cytotoxic effects .
Q & A
Q. What are the standard synthetic protocols for preparing 2-(Propan-2-yl)-3,4-dihydroquinazoline-4-thione?
- Methodological Answer : Synthesis typically involves cyclocondensation or cross-coupling reactions. For analogous quinazoline derivatives, refluxing precursors in polar aprotic solvents (e.g., DMSO for 18 hours) followed by ice-water precipitation yields crude products, which are purified via recrystallization (e.g., water-ethanol mixtures) . Pd-catalyzed protocols (e.g., PdCl₂(PPh₃)₂ with dioxane-water solvent systems) may enhance yields for complex substituents, as seen in related compounds . Key parameters include reaction time (12–24 hours), stoichiometric ratios, and catalyst loading (e.g., 0.07 mmol PdCl₂ per 0.72 mmol substrate) .
Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?
- Methodological Answer :
- Melting Point : Used to assess purity (e.g., 141–143°C for similar compounds) .
- IR Spectroscopy : Identifies functional groups (e.g., νmax ~3177 cm⁻¹ for NH/OH stretches in quinazolines) .
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths/angles and detecting twinning or disorder, critical for confirming stereochemistry .
- Elemental Analysis : Validates molecular composition when combined with mass spectrometry.
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve synthetic yields?
- Methodological Answer : Systematic variation of parameters is key:
- Solvent Screening : Compare DMSO (65% yield) vs. dioxane-water (81% yield) for solubility and reactivity.
- Catalyst Optimization : Test Pd catalysts (e.g., PdCl₂(PPh₃)₂) with phosphine ligands (e.g., PCy₃) to enhance cross-coupling efficiency .
- Time-Temperature Profiling : Shorter reflux times (e.g., 12 vs. 18 hours) may reduce decomposition while maintaining conversion.
- Statistical Design : Apply response surface methodology (RSM) to identify synergistic effects between variables.
Q. What strategies resolve contradictions in crystallographic data refinement using SHELX software?
- Methodological Answer :
- Twinned Data : Use SHELXL’s TWIN/BASF commands to model twin fractions .
- High-Resolution Data : Apply anisotropic displacement parameters and restraints for disordered moieties (e.g., isopropyl groups) .
- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and CCDC databases for bond-length/angle outliers.
Q. How should discrepancies between theoretical and experimental spectroscopic data be addressed?
- Methodological Answer :
- IR/NMR Simulations : Compare experimental spectra with DFT-calculated values (e.g., Gaussian 16) to identify tautomers or conformational isomers.
- Purity Checks : Repeat recrystallization (e.g., ethanol-water) and use HPLC to rule out impurities .
- Dynamic Effects : Consider temperature-dependent NMR to probe exchange broadening or rotameric equilibria.
Q. What in vitro biological screening models are appropriate for bioactivity studies?
- Methodological Answer :
- Enzyme Inhibition Assays : Target enzymes like dihydrofolate reductase (DHFR) using spectrophotometric monitoring of NADPH oxidation.
- Antimicrobial Screening : Follow CLSI guidelines for MIC determination against Gram-positive/negative strains.
- Cytotoxicity Profiling : Use MTT assays on human cell lines (e.g., HEK-293) to establish selectivity indices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
